4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one
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Description
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C27H23N3O4 and its molecular weight is 453.498. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has identified novel synthesis pathways for derivatives related to the compound, exploring their potential in antimicrobial applications. For instance, studies have synthesized new derivatives displaying significant antimicrobial activities against a variety of bacterial and fungal strains. The structural variations in these compounds contribute to their bioactivity, offering insights into potential therapeutic applications (Bektaş et al., 2007), (Sahin et al., 2019).
Thermo-physical Properties
The thermo-physical properties of related oxadiazole derivatives have been thoroughly studied, providing valuable information on their behavior in various solvents. This research is crucial for understanding the compound's stability and solubility, important factors in drug formulation and delivery (Godhani et al., 2013).
Anticancer Activity
Several studies have focused on the synthesis and evaluation of related compounds for anticancer activity. These compounds have been tested against different human cancer cell lines, showing promising results in inhibiting cell growth. This area of research is particularly promising for the development of new therapeutic agents against various forms of cancer (Yakantham et al., 2019).
Electroluminescence and Optical Properties
Investigations into the electroluminescence and optical properties of isoquinoline π-conjugated imidazole derivatives have revealed their potential for use in organic light-emitting diodes (OLEDs). These studies highlight the versatility of the compound's derivatives, extending their applications beyond medicinal chemistry into materials science (Nagarajan et al., 2014).
properties
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-4-33-23-13-12-18(15-24(23)32-3)25-28-26(34-29-25)22-16-30(19-9-7-8-17(2)14-19)27(31)21-11-6-5-10-20(21)22/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLTUBKVWSOMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC(=C5)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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